REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:6][CH:5]=[C:4]([N+:15]([O-])=O)[C:3]=1[NH2:18]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CO>[F:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)=[CH:6][CH:5]=[C:4]([NH2:15])[C:3]=1[NH2:18] |f:1.2.3.4|
|
Name
|
1
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1N1CCN(CC1)C)[N+](=O)[O-])N
|
Name
|
Lindlar catalyst
|
Quantity
|
192 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The was reaction
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
the remained solids were washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1N1CCN(CC1)C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |